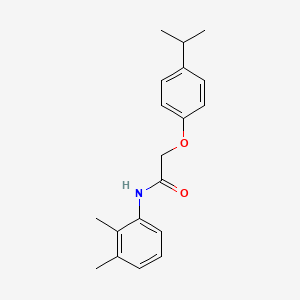

![molecular formula C20H23NO3 B5579896 isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)

isobutyl 4-[(3-phenylpropanoyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact molecular structure. It could potentially undergo reactions typical of esters (since it appears to contain a benzoate group) or reactions typical of amines (since it appears to contain an amino group) .Wissenschaftliche Forschungsanwendungen

Polyhydroxyalkanoates as Tissue Engineering Materials

Polyhydroxyalkanoates (PHA) are recognized for their biodegradable and thermoprocessable properties, making them suitable for various medical and tissue engineering applications. These materials have been utilized in developing devices like sutures, cardiovascular patches, and wound dressings, thanks to their favorable mechanical properties, biocompatibility, and controllable degradation times. The specific application of isobutyl 4-[(3-phenylpropanoyl)amino]benzoate in this context could be in line with the development of biocompatible materials for medical applications, although the direct reference to this compound was not found in the literature reviewed (Chen & Wu, 2005).

Organic Synthesis and Polymerization

In the field of organic synthesis, research on amino acid-based polymers through reversible addition−fragmentation chain transfer (RAFT) polymerization indicates the potential for creating novel polymers with specific functionalities. While not directly citing isobutyl 4-[(3-phenylpropanoyl)amino]benzoate, studies on polymers containing phenylalanine moieties highlight the broader relevance of incorporating aromatic amino acid derivatives into polymers for varied applications, including drug delivery systems and biocompatible materials (Mori et al., 2006).

Antioxidant Activity of Derivatives

Research on the antioxidant activity of various ascorbic and cinnamic acids derivatives demonstrates the interest in modifying chemical structures to enhance biological activities. One compound showing significant promise in scavenging the superoxide anion indicates the potential of chemically modified benzoates, including isobutyl 4-[(3-phenylpropanoyl)amino]benzoate, for therapeutic applications. Though the cited study does not mention this compound explicitly, it implies the possibility of such derivatives possessing antioxidant properties (Point et al., 1998).

Crystal Structure Analysis

The detailed analysis of the crystal and molecular structure of isobutyl 4-(4′-phenylbenzylidene amino) cinnamate (IBPBAC) provides insight into the structural properties that could influence the material's phase behavior and potential applications in liquid crystals and advanced materials. Understanding the crystal structure is crucial for designing materials with specific optical and electronic properties, which may extend to isobutyl 4-[(3-phenylpropanoyl)amino]benzoate if similar structural characteristics are present (Leadbetter et al., 1980).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methylpropyl 4-(3-phenylpropanoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-15(2)14-24-20(23)17-9-11-18(12-10-17)21-19(22)13-8-16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRYWHYPOXAZOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)

![3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)

![4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5579878.png)

![methyl 2-{[(2-pyridinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5579901.png)

![ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5579902.png)

![N-(4-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5579912.png)